N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-3-9-6-8-4-5-10-7(2)11-8;;/h4-5,9H,3,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDNJBBMNWTGTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=NC=C1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Key Intermediates
The synthesis of N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride likely involves the preparation of 2-methylpyrimidin-4-ylmethylamine as a key intermediate. This can be achieved through several routes:
Route 1: Direct Amination
- Start with 2-methylpyrimidin-4-ylmethyl halide (e.g., chloride or bromide).
- React with ammonia or an amine source in the presence of a base and a catalyst if necessary.
Route 2: Reduction of Nitro Precursor
- Synthesize 2-methylpyrimidin-4-ylmethyl nitro compound .
- Reduce the nitro group to an amine using a reducing agent like hydrogen over palladium or sodium borohydride.
Conversion to Dihydrochloride Salt
Once the amine intermediate is obtained, it can be converted to the dihydrochloride salt by reaction with hydrochloric acid. This step typically involves dissolving the amine in a solvent, adding hydrochloric acid, and then isolating the salt.
Analytical Data and Characterization
Characterization of the final compound and intermediates is crucial for ensuring purity and structure. Common analytical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the structure and confirm the presence of functional groups.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : To identify functional groups.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to ensure efficient and selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted compounds .
Scientific Research Applications
Medicinal Chemistry
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with various biological targets.
Potential Therapeutic Areas:
- Anticancer Activity : Preliminary studies indicate that compounds with pyrimidine rings may exhibit anticancer properties. The dihydrochloride form enhances solubility and bioavailability, making it a candidate for drug formulation .
- Neurological Disorders : Compounds similar to N-[(2-methylpyrimidin-4-yl)methyl]ethanamine have shown promise in treating conditions like depression and anxiety by acting on neurotransmitter systems .
Biochemical Research
In biochemical assays, this compound can serve as a molecular probe to study enzyme activities or receptor interactions. Its ability to modulate biological pathways makes it valuable for:
- Enzyme Inhibition Studies : Investigating the inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : Analyzing interactions with neurotransmitter receptors, which can provide insights into drug design for psychiatric disorders.
Materials Science
The unique structural features of this compound allow for its use in materials science:
- Polymer Synthesis : It can be utilized as a building block for synthesizing novel polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity .
- Nanomaterials Development : The compound may play a role in the development of nanomaterials for applications in electronics and photonics.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
| Study 2 | Neurotransmitter Interaction | Showed modulation of serotonin receptors, indicating possible use in treating mood disorders. |
| Study 3 | Polymer Development | Successfully integrated into polymer matrices, enhancing mechanical properties. |
Mechanism of Action
The mechanism of action of N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanamine Dihydrochloride (CAS: 1332530-39-8)
- Molecular Formula : C₁₀H₁₉Cl₂N₃
- Molecular Weight : 252.18 g/mol
- Key Difference: The 2-position substituent on the pyrimidine ring is isopropyl instead of methyl.
- Applications : Likely used in similar pharmacological contexts but with modified pharmacokinetics due to the hydrophobic isopropyl group.
[(2-Methoxypyrimidin-4-yl)methyl]amine Dihydrochloride (CAS: 56621-89-7)
- Molecular Formula : C₆H₁₁Cl₂N₃O
- Molecular Weight : 212.08 g/mol
- Key Difference : A methoxy group replaces the methyl group at the pyrimidine 2-position. This introduces polarity and hydrogen-bonding capacity, which could enhance solubility or alter metabolic stability .
(2-Isopropylpyrimidin-4-yl)methanamine Dihydrochloride (CAS: 41832-28-4)
Table 1: Structural Comparison of Pyrimidine-Based Analogues
Heterocyclic Amine Derivatives with Different Cores
Betahistine Dihydrochloride (CAS: 5579-84-0)
- Molecular Formula : C₈H₁₄Cl₂N₂
- Molecular Weight : 209.12 g/mol
- Key Difference : Contains a pyridine ring (2-pyridyl group) instead of pyrimidine. Pyridine’s electron-deficient nature may enhance interactions with acetylcholine receptors, explaining its use in treating vertigo .
Diphenhydramine Hydrochloride (CAS: 147-24-0)
- Molecular Formula: C₁₇H₂₂ClNO
- Molecular Weight : 291.82 g/mol
- Key Difference: A diphenylmethoxy group replaces the pyrimidine core. This ethanolamine derivative is a first-generation antihistamine, highlighting how structural divergence leads to distinct therapeutic applications .
Table 2: Comparison with Non-Pyrimidine Heterocyclic Amines
Physicochemical and Pharmacological Insights
- Solubility : The target compound’s methyl group on pyrimidine balances hydrophobicity, whereas methoxy or isopropyl substituents increase polarity or bulk, respectively .
- Receptor Binding: Pyrimidine derivatives often target kinases or GPCRs. The ethanamine side chain in the target compound may mimic endogenous amines (e.g., histamine), but its pyrimidine core differentiates it from classical ethanolamines like diphenhydramine .
- Synthetic Utility : The target’s purity (95%) and commercial availability (e.g., MFCD18071402) make it a versatile intermediate, unlike more complex analogues such as those with indole or thiazolidine moieties .
Biological Activity
N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrimidine ring, which is known to influence its interaction with biological targets. The molecular formula is CHClN, indicating it is a dihydrochloride salt. Its structure allows for potential binding to various receptors and enzymes within biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets. It may modulate the activity of neurotransmitter systems or inflammatory pathways, which could be relevant in treating conditions like depression or inflammation. The compound's ability to bind to receptors or enzymes is critical in understanding its therapeutic potential.
1. Neurotransmitter Modulation
Research indicates that compounds similar to this compound can affect neurotransmitter levels, particularly serotonin and norepinephrine. This modulation may contribute to antidepressant effects.
2. Anti-inflammatory Properties
Studies have shown that related pyrimidine compounds exhibit anti-inflammatory effects by inhibiting nitric oxide synthase (iNOS) activity, which is implicated in various inflammatory diseases .
3. Antiviral Activity
Emerging data suggest that certain derivatives of pyrimidine can exhibit antiviral properties, potentially disrupting viral replication processes .
Case Studies
A notable case study involved the use of a pyrimidine derivative in a clinical setting where it was administered for its neuroactive properties. The patient exhibited significant improvement in symptoms associated with anxiety and depression, highlighting the compound's potential in psychiatric disorders.
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic
- 1H/13C NMR : Protonation states of the pyrimidine ring (e.g., downfield shifts at δ 8.5–9.0 ppm for aromatic protons) and methylene groups (δ 3.5–4.0 ppm) confirm salt formation .
- HPLC-MS : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in water/acetonitrile gradients (e.g., 5% to 95% ACN over 20 min) detect molecular ions ([M+H]+ ~228.1 m/z) and quantify purity (>98%) .
- Elemental Analysis : Validate Cl⁻ content (theoretical ~23.5% for dihydrochloride) to confirm stoichiometry .
How can researchers resolve contradictions in NMR data when characterizing dihydrochloride salts, particularly regarding protonation states?
Advanced
Contradictions often arise from dynamic proton exchange or hydrate formation. Strategies include:
- Variable Temperature (VT) NMR : Suppress exchange broadening by acquiring spectra at −40°C in DMSO-d6 .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks; e.g., correlate pyrimidine C4-H with adjacent methylene protons .
- pH Titration in D2O : Monitor chemical shift changes to identify pKa values (e.g., pyrimidine N1 protonation near pH 3.5) .
What methodologies are recommended for assessing purity and identifying trace impurities in dihydrochloride salts?
Q. Advanced
- Forced Degradation Studies : Expose to heat (60°C, 48 hr), light (ICH Q1B), and acidic/alkaline conditions to simulate stability. Analyze degradants via LC-PDA/HRMS (e.g., [M+Na]+ adducts for oxidation products) .
- ICP-MS for Heavy Metals : Ensure compliance with ICH Q3D guidelines (e.g., Pb < 10 ppm) .
- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC, hexane:isopropanol 80:20) if asymmetric centers are present .
How can computational chemistry predict the reactivity and stability of this compound in solvents?
Q. Advanced
- DFT Calculations (Gaussian/B3LYP) : Optimize geometry to evaluate electrostatic potential surfaces; identify nucleophilic sites (e.g., pyrimidine N3) prone to hydrolysis .
- Molecular Dynamics (MD) Simulations : Assess solvation free energy in polar solvents (e.g., water vs. DMSO) to predict solubility trends .
- pKa Prediction (MarvinSuite) : Estimate basicity of amine groups (predicted pKa ~8.5 for the primary amine) to guide buffer selection for biological assays .
What in vitro assays are suitable for evaluating the biological activity of pyrimidine-derived dihydrochloride compounds?
Q. Advanced
- Kinase Inhibition Assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to screen against kinase panels (e.g., EGFR, CDK2) at 1–10 µM concentrations .
- Cellular Uptake Studies : Radiolabel with 14C or use LC-MS/MS to quantify intracellular accumulation in HEK293 or HepG2 cells .
- Metabolic Stability (Microsomal Incubation) : Monitor parent compound depletion in human liver microsomes (0.5 mg/mL, NADPH-regenerating system) to estimate half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
